molecular formula C12H10ClNO2S B2616400 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone CAS No. 338395-05-4

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone

Cat. No.: B2616400
CAS No.: 338395-05-4
M. Wt: 267.73
InChI Key: YSEDHLLOORDDIR-XFFZJAGNSA-N
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Description

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiophenone core substituted with a 4-chloroanilino group and a methoxy group

Preparation Methods

The synthesis of 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone typically involves the reaction of 4-chloroaniline with a methoxy-substituted thiophenone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone can be compared with other similar compounds, such as:

  • 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(3,4-dichloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-4-methoxythiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-10-6-12(15)17-11(10)7-14-9-4-2-8(13)3-5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGRSUCNGBXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)O)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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